XPF-St7 -

XPF-St7

Catalog Number: EVT-244151
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

XPF-St7 is synthesized from precursor proteins encoded by specific genes located within a gene cluster in the Xenopus tropicalis genome. These genes are involved in the production of multiple antimicrobial peptides, providing the amphibian with a diverse arsenal for defense against pathogens. The classification of XPF-St7 is based on its structural characteristics and functional properties, placing it among the cationic and amphipathic peptides known for their antimicrobial activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of XPF-St7 typically employs solid-phase peptide synthesis techniques, particularly using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to form the peptide chain. The specific steps involved include:

  1. Preparation of Resin: A suitable resin is functionalized to anchor the first amino acid.
  2. Fmoc Deprotection: The Fmoc group is removed using a base, exposing the amine group for coupling.
  3. Amino Acid Coupling: Each subsequent amino acid is activated and coupled to the growing peptide chain.
  4. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Characterization techniques such as mass spectrometry (MALDI-TOF) are employed to confirm the identity and purity of the synthesized peptide .

Molecular Structure Analysis

Structure and Data

The molecular structure of XPF-St7 consists of a sequence of 25 amino acids, characterized by its amphipathic nature which contributes to its interaction with lipid membranes. The specific sequence includes several hydrophobic residues that facilitate membrane insertion, while cationic residues enhance binding to negatively charged bacterial membranes.

Data regarding its molecular weight, hydrophobicity, and charge distribution are critical for understanding its mechanism of action:

  • Molecular Weight: Approximately 3,000 Da
  • Hydrophobic Moment: Indicates a significant amphipathic character
  • Net Charge: Typically +3 at physiological pH, enhancing its interaction with microbial membranes .
Chemical Reactions Analysis

Reactions and Technical Details

XPF-St7 exhibits various chemical interactions that underpin its biological functions:

  1. Membrane Disruption: The primary reaction involves binding to microbial membranes, leading to pore formation and disruption of membrane integrity.
  2. Antimicrobial Activity: Reacts with bacterial cell walls, causing lysis and death of susceptible pathogens.
  3. Synergistic Effects: May enhance the activity of other antimicrobial agents through cooperative mechanisms.

These reactions are crucial for its role in innate immunity .

Mechanism of Action

Process and Data

The mechanism through which XPF-St7 exerts its effects involves several key processes:

  1. Membrane Interaction: Upon contact with bacterial membranes, XPF-St7 adopts an α-helical conformation that facilitates insertion into lipid bilayers.
  2. Pore Formation: This conformational change leads to the formation of transmembrane pores, resulting in ion leakage and cell death.
  3. Immune Modulation: In addition to direct antimicrobial effects, XPF-St7 may also modulate immune responses by influencing cytokine production and recruitment of immune cells .

Data supporting these mechanisms include studies demonstrating reduced viability of Gram-positive and Gram-negative bacteria upon exposure to XPF-St7.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of XPF-St7 contribute significantly to its biological function:

  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Toxicity Profile: Low toxicity towards mammalian cells at therapeutic concentrations.

Chemical properties include:

  • pKa Values: Reflecting its charge characteristics at different pH levels.
  • Hydrophobicity Index: High hydrophobicity aids in membrane interaction .
Applications

Scientific Uses

XPF-St7 has potential applications in various scientific fields:

  1. Antimicrobial Agents: Development as a therapeutic agent against multidrug-resistant bacterial infections.
  2. Immunomodulators: Potential use in modulating immune responses in various diseases.
  3. Biotechnology Research: Utilized in studies related to peptide synthesis, structure-function relationships, and evolutionary biology.

Research continues into optimizing its efficacy and understanding its broader implications in medicine and biotechnology .

Phylogenetic Origins & Evolutionary Context of XPF-St7

Bioactive Peptide Lineages in Silurana tropicalis

Silurana tropicalis (Western clawed frog) possesses a sophisticated arsenal of antimicrobial peptides (AMPs) that constitute a critical component of its innate immune defense. This species produces multiple AMP families evolutionarily related to those in Xenopus laevis, including magainins, PGLa, CPF, and XPF peptides [1] [7]. The XPF (Xenopsin Precursor Fragment) family, to which XPF-St7 belongs, represents a distinct evolutionary lineage derived from the proteolytic processing of preproxenopsin precursors [4] [8]. Unlike magainins that exhibit broad-spectrum activity, XPF peptides demonstrate more specialized functions, potentially reflecting adaptive diversification against specific pathogens in aquatic environments [1] [3].

Genomic analyses reveal that S. tropicalis AMPs evolved through a combination of gene duplication and positive selection [3] [7]. This evolutionary trajectory has generated remarkable peptide diversity: while Hymenochirus boettgeri (dwarf clawed frog) exhibits low structural variation in its AMPs due to purifying selection [2], S. tropicalis displays significant sequence divergence among paralogous AMP genes. The XPF-St7 peptide (primary sequence: GLLSNVAGLLKQFAKGGVNAVLNPK) exemplifies this diversification, featuring a characteristic α-helical domain that facilitates membrane interaction [4]. This structural motif is conserved across amphibian AMPs but exhibits sequence variations that fine-tune antimicrobial specificity [8].

Table 1: Major Antimicrobial Peptide Families in Silurana tropicalis

Peptide FamilyPrimary Sequence MotifStructural FeaturesEvolutionary Origin
XPFVariable N-terminal domain + conserved C-terminalPredominantly α-helicalXenopsin hormone precursor
MagaininGIGKFLHSAKKFGKAFVGEIMNSAmphipathic α-helixUnknown (skin-specific)
PGLaGMASKAGAIAGKIAKVALKALα-helical with hinge regionUnknown
CPFFLPILAKLVGALExtended helix with kinkCaerulein precursor

Genomic Clustering Patterns of Amphibian Antimicrobial Peptides

The genomic architecture of AMP genes in S. tropicalis reveals tandem duplication events that facilitate functional diversification. The XPF family genes cluster within specific chromosomal regions, mirroring the siamois gene clusters observed in Xenopus genomes [6]. This organizational pattern suggests evolutionary conservation of genomic synteny for rapidly evolving defense genes. In Xenopus laevis, the siamois gene cluster contains seven transcribed genes (three on chromosome 3L and four on 3S) arranged in tandem [6]. Similarly, AMP genes in S. tropicalis show clustered organization that enables concerted evolution and efficient co-regulation during immune challenges [3] [5].

Transcriptomic analyses demonstrate that these genomic clusters undergo differential expression across developmental stages and tissues. The XPF-St7 transcript peaks during gastrulation stages and in adult skin tissue, coinciding with periods of heightened infection vulnerability [5] [6]. This expression pattern suggests dual roles in embryonic protection and adult immunity. The genomic region housing AMP clusters exhibits accelerated evolution compared to flanking sequences, indicating persistent selective pressure from pathogens [3]. This evolutionary mechanism allows for the generation of structural variants while preserving the core amphipathic architecture essential for membrane disruption.

Table 2: Genomic Organization of Defense Peptide Clusters in Xenopus Species

SpeciesChromosomal LocationNumber of GenesGene TypesExpression Profile
S. tropicalisScaffold 48 region4 active siamois genesSia1, Sia2, Sia3, Sia4Blastula to gastrula stages
X. laevis (Chr 3L)Homeologous region3 active siamois genesSia1.L, Sia2.L, Sia4.LOocyte to gastrula
X. laevis (Chr 3S)Homeologous region4 active siamois genesSia1p.S, Sia2.S, Sia3.S, Sia4.SOocyte to gastrula

Comparative Analysis of XPF-St7 Homologs in Xenopus Species

Comparative sequence analysis reveals that XPF-St7 belongs to a phylogenetically conserved yet structurally diverse peptide family. The α-helical segment of XPF-St7 (residues 5-20) shares approximately 65% sequence identity with XPF peptides from Xenopus laevis [4]. This conserved core domain facilitates the amphipathic arrangement essential for membrane interaction, while variable terminal regions likely confer functional specialization. Unlike magainin which exhibits broad-spectrum activity, XPF peptides show selective potency against specific bacterial lineages, suggesting niche adaptation in different Xenopus environments [1] [7].

Functional diversification is evident when comparing XPF-St7 to engineered derivatives. Studies have demonstrated that strategic substitutions in the XPF-St7 framework can dramatically alter antimicrobial efficacy. XPF4 and XPF6 peptides, created by increasing positive charge through amino acid substitutions, exhibit enhanced activity against both Gram-negative and Gram-positive bacteria compared to the native XPF2 segment [4]. Specifically, the therapeutic index of XPF4 and XPF6 increased by 5.6-fold and 6.7-fold respectively, demonstrating how minor sequence modifications can optimize ancestral peptide templates [4]. This functional plasticity underscores the evolutionary potential inherent in amphibian AMP architectures.

Despite shared ancestry, XPF homologs display significant species-specific variation. Xenopus laevis produces at least four distinct XPF peptides (XPF-1 to XPF-4) with varying antimicrobial spectra [4] [8]. S. tropicalis XPF-St7 represents a structural intermediate between X. laevis XPF peptides and magainins, suggesting it may have emerged through gene conversion or exon shuffling events. Mechanistic studies confirm that XPF-St7 and its derivatives primarily target bacterial cytoplasmic membranes, inducing permeability through toroidal pore formation rather than the carpet mechanism employed by magainins [4] [7]. This mechanistic divergence highlights how conserved structural frameworks can be co-opted for distinct modes of action during evolution.

Table 3: Comparative Analysis of XPF-St7 and Engineered Derivatives

PeptideSequenceNet ChargeAntimicrobial ActivityTherapeutic IndexPrimary Mechanism
XPF-St7GLLSNVAGLLKQFAKGGVNAVLNPK+1Moderate Gram- coverageBaselineMembrane permeabilization
XPF2VAGLLKQFAKGGVNAV+1Limited spectrum1.0Membrane targeting
XPF4VKGLLKQFAKKGVNAV+3Broad spectrum5.6Toroidal pore formation
XPF6VKGLLKQFAKKGVKAV+4Enhanced broad spectrum6.7Membrane disruption

The evolutionary trajectory of amphibian AMPs demonstrates contrasting selection patterns across lineages. While Hymenochirus AMPs show low structural variation due to purifying selection and recent duplications [2], Xenopus and Silurana AMPs exhibit signatures of diversifying selection that generate functional innovation [3]. XPF-St7 exemplifies this adaptive pattern, with its α-helical core serving as an evolutionary platform for antimicrobial specialization. This differential selection regime highlights how closely related taxa can evolve distinct defensive strategies following phylogenetic divergence [2] [3]. The exceptional diversity of AMPs in pipid frogs, particularly within the XPF family, represents a compelling model for understanding how host-pathogen coevolution drives molecular innovation in vertebrate immune systems.

Properties

Product Name

XPF-St7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.